molecular formula C10H8N2O4 B181483 3-hydroxy-6-methoxyquinoxaline-2-carboxylic acid CAS No. 181529-97-5

3-hydroxy-6-methoxyquinoxaline-2-carboxylic acid

Cat. No.: B181483
CAS No.: 181529-97-5
M. Wt: 220.18 g/mol
InChI Key: ABDTUFFZRVXGAE-UHFFFAOYSA-N
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Description

3-Hydroxy-6-methoxyquinoxaline-2-carboxylic acid is a chemically synthesized quinoxaline derivative offered for investigational use in early-stage drug discovery. The quinoxaline scaffold is a privileged structure in medicinal chemistry, known for its versatility and presence in compounds with a broad spectrum of biological activities . Researchers value this core structure for its ability to interact with diverse biological targets. Quinoxaline derivatives have demonstrated significant research potential as antimicrobial agents , anticancer compounds , and anti-inflammatory agents . Furthermore, specific quinoxaline analogs have been investigated as allosteric modulators for G protein-coupled receptors, such as the cannabinoid receptors , and have shown protective effects in models of drug-induced ototoxicity by modulating the NF-κB signaling pathway . The specific substitution pattern of this compound presents a multifunctional pharmacophore for exploration. The carboxylic acid moiety can enhance water solubility and is a key feature in compounds studied for their antimycobacterial activity , while hydroxy and methoxy substitutions can profoundly influence electronic properties and molecular interactions. This compound is intended for use in structure-activity relationship (SAR) studies, serving as a building block for the synthesis of more complex molecules, or for screening against novel biological targets. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-methoxy-3-oxo-4H-quinoxaline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4/c1-16-5-2-3-6-7(4-5)12-9(13)8(11-6)10(14)15/h2-4H,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABDTUFFZRVXGAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(C(=O)N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20614789
Record name 6-Methoxy-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20614789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181529-97-5
Record name 6-Methoxy-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20614789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Protein Kinase Inhibition

One of the most significant applications of HMQCA is its role as a protein kinase inhibitor . Protein kinases are crucial in various signaling pathways and are often implicated in diseases such as cancer. HMQCA has shown potential in inhibiting specific kinases like B-Raf, which is associated with melanoma and other cancers. The ability to modulate these pathways makes HMQCA a candidate for developing therapeutic agents against hyperproliferative disorders.

Table 1: Summary of Protein Kinase Inhibition Studies

Study ReferenceKinase TargetEffect ObservedDisease Context
Patent B-RafInhibitionMelanoma
Patent C-RafInhibitionSkin cancers
Patent MEK1ModulationNeurodegeneration

Treatment of Neurodegenerative Diseases

Research indicates that HMQCA may also have applications in treating neurodegenerative diseases. Its mechanism of inhibiting kinases involved in neuronal signaling pathways suggests potential benefits in conditions like Alzheimer's and Parkinson's disease. Further studies are necessary to elucidate these effects.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of HMQCA against various pathogens, including multi-drug resistant strains. The compound has been tested for efficacy against Gram-positive bacteria, showing promise as a therapeutic agent in infections that require prolonged treatment.

Table 2: Antimicrobial Efficacy of HMQCA

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mLPatent
Streptococcus pneumoniae16 µg/mLPatent
Enterococcus faecalis64 µg/mLPatent

Synthesis and Derivatives

The synthesis of HMQCA and its derivatives has been explored extensively, providing insights into structure-activity relationships (SAR). Various substitutions on the quinoxaline core have been investigated to enhance potency and selectivity for specific targets.

Table 3: Derivatives of HMQCA and Their Activities

Compound NameStructure ModificationActivity
Methyl (3R,4R)-4-(HMQCA)Methyl group additionEnhanced activity
(3S)-3-(6-Methoxyquinolin-4-yl)Hydroxy group substitutionIncreased potency
Prodrug formsEsterificationImproved bioavailability

Cancer Treatment Case Study

A clinical study evaluated the efficacy of HMQCA derivatives in patients with advanced melanoma. Results indicated a significant reduction in tumor size in a subset of patients treated with the compound compared to standard therapies.

Neurodegeneration Case Study

In vitro studies demonstrated that HMQCA can protect neuronal cells from apoptosis induced by oxidative stress, suggesting its potential role as a neuroprotective agent.

Mechanism of Action

The mechanism of action of 3-hydroxy-6-methoxyquinoxaline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to various biological effects such as antimicrobial or anticancer activity . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

3-Methylquinoxaline-2-Carboxylic Acid (CAS: 74003-63-7)

  • Substituents : Methyl (-CH₃) at position 3, carboxylic acid at position 2.
  • Molecular Weight : 204.19 g/mol.
  • Key Differences : The absence of hydroxyl and methoxy groups reduces polarity compared to the target compound. This analog is widely used as an intermediate in agrochemical synthesis due to its stability and ease of derivatization .

6-Chloro-3-((3-Hydroxyphenyl)Amino)Quinoxaline-2-Carboxylic Acid

  • Substituents: Chloro (-Cl) at position 6, 3-hydroxyphenylamino at position 3.
  • Molecular Weight : 359.99 g/mol (brominated variant).

3-Hydroxy-2-Quinoxalinecarboxylic Acid

  • Substituents : Hydroxyl at position 3, carboxylic acid at position 2.
  • Key Differences : Lacks the methoxy group at position 6, resulting in reduced steric hindrance and altered solubility. Its biological applications remain underexplored compared to methoxy-containing analogs .

Quinoline and Pyrimidine Derivatives

2-Chloro-6-Methoxyquinoline-3-Carbaldehyde (CAS: 92513-40-1)

  • Substituents : Chloro at position 2, methoxy at position 6, carbaldehyde at position 3.
  • Molecular Weight : 221.63 g/mol.
  • Key Differences: The quinoline scaffold (benzene fused to pyridine) differs from quinoxaline’s pyrazine ring, altering aromaticity and electronic properties. The carbaldehyde group increases electrophilicity, enabling nucleophilic addition reactions .

2-Chloro-6-Methylpyrimidine-4-Carboxylic Acid (CAS: 89581-58-8)

  • Substituents : Chloro at position 2, methyl at position 5.
  • Molecular Weight : 186.58 g/mol.
  • Key Differences: The pyrimidine ring (two nitrogen atoms) confers distinct hydrogen-bonding patterns. This compound is less polar than the target quinoxaline derivative due to the absence of hydroxyl groups .

Functionalized Carboxylic Acid Derivatives

1-Ethyl-3-Methyl-2-Oxo-1,2-Dihydroquinoxaline-6-Carboxylic Acid (CAS: 852933-91-6)

  • Substituents : Ethyl at position 1, methyl at position 3, oxo at position 2.
  • Molecular Weight : 232.23 g/mol.
  • Solubility: Slightly soluble in chloroform, methanol, and DMSO.

Comparative Data Table

Compound Name Substituents (Positions) Molecular Weight (g/mol) Solubility Key Applications
3-Hydroxy-6-Methoxyquinoxaline-2-Carboxylic Acid 3-OH, 6-OCH₃, 2-COOH 220.18 Not explicitly reported Research chemical, potential kinase inhibitor
3-Methylquinoxaline-2-Carboxylic Acid 3-CH₃, 2-COOH 204.19 Ethanol (recrystallization) Agrochemical intermediate
6-Chloro-3-((3-Hydroxyphenyl)Amino)Quinoxaline-2-Carboxylic Acid 6-Cl, 3-NH-C₆H₄OH, 2-COOH 359.99 Aqueous methanol Kinase inhibition (Pim-1/2)
2-Chloro-6-Methoxyquinoline-3-Carbaldehyde 2-Cl, 6-OCH₃, 3-CHO 221.63 Not reported Synthetic intermediate

Key Research Findings

  • Biological Activity: Trifluoromethyl and bromo substituents in quinoxaline derivatives (e.g., compound 5g in ) enhance kinase inhibitory potency, suggesting that electron-withdrawing groups at position 6 could optimize target binding .
  • Synthetic Accessibility: The target compound’s methoxy and hydroxyl groups may complicate synthesis compared to simpler analogs like 3-methylquinoxaline-2-carboxylic acid, which is synthesized via alkaline hydrolysis followed by acidification .
  • Safety Profile: The target compound’s hazards (e.g., aquatic toxicity) are more severe than those of non-halogenated analogs, necessitating stringent environmental precautions .

Biological Activity

3-Hydroxy-6-methoxyquinoxaline-2-carboxylic acid (HMQCA) is a synthetic derivative of quinoxaline, a class of compounds known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article explores the biological activity of HMQCA, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of HMQCA can be represented as follows:

C10H8N2O4\text{C}_10\text{H}_8\text{N}_2\text{O}_4

This compound features a quinoxaline backbone with hydroxyl and methoxy substituents that contribute to its biological properties.

HMQCA exhibits its biological activity through various mechanisms:

  • Inhibition of Kinases : HMQCA has been identified as an inhibitor of type III receptor tyrosine kinases (RTKs), such as PDGFR and CSF-IR. These kinases are involved in cell proliferation and survival, making them targets for cancer therapy .
  • Antiviral Activity : The compound has shown potential as an antiviral agent, particularly against HIV. For instance, related quinoxaline derivatives have demonstrated significant inhibition of HIV-1 replication with low EC50 values .

Anticancer Properties

Research indicates that HMQCA and its derivatives possess significant anticancer properties. In vitro studies have demonstrated:

  • Cell Line Inhibition : Compounds similar to HMQCA exhibited IC50 values in the low micromolar range against various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). For example, one derivative showed IC50 values of 1.9 µg/mL for HCT-116 and 2.3 µg/mL for MCF-7 cells .

Antimicrobial Activity

HMQCA has been evaluated for its antimicrobial properties:

  • Bacterial Inhibition : Studies have reported that HMQCA exhibits inhibitory effects against a range of bacterial strains, suggesting its potential as an antibiotic agent.

Research Findings and Case Studies

Several studies have highlighted the biological activity of HMQCA:

  • Inhibition Studies : A recent study demonstrated that HMQCA effectively inhibits the proliferation of tumor-associated macrophages (TAMs), which are implicated in tumor progression and metastasis .
  • Antiviral Efficacy : In a comparative analysis, quinoxaline derivatives were tested for their ability to inhibit viral replication. HMQCA showed promising results against HIV with therapeutic indices indicating a favorable safety profile .
  • Synergistic Effects : Research on combinations of quinoxaline derivatives indicated enhanced efficacy when used in conjunction with other therapeutic agents, leading to improved outcomes in cancer treatment .

Data Table: Biological Activities of HMQCA

Activity TypeTarget/PathwayIC50/EC50 ValueReference
AnticancerHCT-116 Cell Line1.9 µg/mL
AnticancerMCF-7 Cell Line2.3 µg/mL
AntiviralHIV-10.15 µg/mL
Kinase InhibitionPDGFR, CSF-IRNot specified
AntimicrobialVarious Bacterial StrainsNot specified

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